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Cat. No.: B560496 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
FFN102 is a fluorescent false neurotransmitter (FFN) designed as a powerful tool for

visualizing and studying dopaminergic systems in neuroscience research.[1][2][3] It functions

as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine

transporter 2 (VMAT2), allowing for the selective labeling of dopaminergic neurons and their

presynaptic terminals.[1][4] A key feature of FFN102 is its pH-responsive fluorescence, which is

greater in neutral environments than in the acidic interior of synaptic vesicles.[1][2][4] This

property enables researchers to optically measure the dynamics of dopamine release and

reuptake at the level of individual synapses by monitoring changes in fluorescence upon

stimulation.[1][2]

FFN102 is more selective for dopaminergic neurons than its predecessor, FFN511, and is

compatible with both standard and two-photon fluorescence microscopy, as well as with GFP

tags for colocalization studies.[4][5] These characteristics make FFN102 an invaluable probe

for investigating the microanatomy and functional plasticity of the dopaminergic system in both

healthy and diseased states.[1][2]

Quantitative Data Summary
The following tables summarize the key properties and experimental parameters for the

effective use of FFN102.
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Table 1: FFN102 Properties and Characteristics

Parameter Value Source

Primary Target Dopaminergic Neurons [5]

Transporter Substrates

Dopamine Transporter (DAT),

Vesicular Monoamine

Transporter 2 (VMAT2)

[1][4]

Molecular Weight 353.68 Da [4]

Purity >98% [4]

pH Sensitivity (pKa) 6.2 [1]

DAT Affinity (Ki) ~4.2 µM [5]

LogD (pH 7.4) -1.45 (highly polar) [1]

Table 2: FFN102 Spectroscopic and Imaging Parameters

Parameter Value Source

Excitation (pH 5.0) 340 nm [1][6]

Excitation (pH 7.4) 370 nm [1][6]

Two-Photon Excitation 760 nm [1][5]

Emission Maximum 453 nm (pH independent) [6]

Recommended Concentration 10 µM for acute brain slices [1][5][7]

Incubation Time
30-45 minutes for acute brain

slices
[1][5][6]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of FFN102 within a dopaminergic neuron and

a typical experimental workflow for its use.
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Caption: Mechanism of FFN102 uptake via DAT, packaging by VMAT2, and release.
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Prepare Acute Brain Slices
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Incubate Slices
(10 µM FFN102 in oxygenated aCSF for 30-45 min)
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(Transfer to imaging chamber and perfuse with fresh aCSF for 5-10 min)

Acquire Baseline Image
(Two-photon microscopy, λex = 760 nm)
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Acquire Post-Stimulation Images
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(Measure fluorescence loss from terminals and background increase)
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Caption: Experimental workflow for imaging dopamine release with FFN102.

Experimental Protocols
Protocol 1: Labeling Dopaminergic Neurons in Acute
Brain Slices
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This protocol details the procedure for selectively labeling dopaminergic neurons and their

terminals in acute mouse brain slices with FFN102.[1][5][6]

Materials:

FFN102 (e.g., Abcam ab120866)[7]

Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂, 5% CO₂) containing (in mM): 125

NaCl, 2.5 KCl, 26 NaHCO₃, 0.3 KH₂PO₄.[1][6]

Vibratome

Incubation chamber

Imaging chamber (e.g., Warner Instruments QE-1)[6]

Two-photon microscope

Procedure:

Slice Preparation: Prepare 300 µm-thick coronal slices from the mouse brain (e.g., striatum

or midbrain) using a vibratome in ice-cold, oxygenated aCSF.[1][6] Allow slices to recover for

1 hour at room temperature in oxygenated aCSF before use.[1][6]

FFN102 Loading: Incubate the recovered slices in oxygenated aCSF containing 10 µM

FFN102 for 30-45 minutes at room temperature.[1][5][6]

Washing: After incubation, transfer the slices to an imaging chamber.[6] Superfuse the slices

with fresh, oxygenated aCSF (1-3 mL/min) for at least 5-10 minutes to wash away excess

probe and reduce background fluorescence.[5][6]

Imaging:

Visualize FFN102-labeled structures using a two-photon microscope.

Use an excitation wavelength of 760 nm to image FFN102.[1][5]

For colocalization studies in TH-GFP mice, GFP can be excited at 910 nm.[5]
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Acquire baseline images of dopaminergic terminals, which will appear as fluorescent

puncta.[1]

Expected Results: Selective labeling of dopaminergic cell bodies and dendrites in the midbrain

(substantia nigra and VTA) and presynaptic terminals in the striatum.[1] Labeled terminals will

appear as distinct, bright puncta. Over 90% of FFN102-labeled puncta in the striatum

colocalize with TH-GFP, confirming high selectivity.[1]

Protocol 2: Monitoring Activity-Dependent FFN102
Release
This protocol describes how to measure the release of FFN102 from presynaptic terminals

following neuronal stimulation.

Materials:

FFN102-loaded brain slices (from Protocol 1)

High potassium (High K+) aCSF (e.g., 40 mM KCl, with adjusted NaCl to maintain

osmolarity)[1] or an electrical stimulator.

Calcium channel blocker (optional control): Cadmium chloride (CdCl₂) (200 µM).[1]

Two-photon microscope with time-lapse imaging capability.

Procedure:

Baseline Imaging: Following the washing step in Protocol 1, acquire a stable baseline time-

series of images from a region of interest containing FFN102-labeled terminals.

Evoked Release:

Chemical Stimulation: Perfuse the slice with oxygenated aCSF containing 40 mM KCl for a

defined period (e.g., 5 minutes) to depolarize neurons and evoke release.[1]

Electrical Stimulation: Alternatively, deliver electrical stimulation (e.g., 10 Hz) via a

stimulating electrode placed in the slice.[5]
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Time-Lapse Imaging: Continuously acquire images throughout the stimulation period and for

a period afterward to monitor fluorescence dynamics.

Data Analysis:

Measure the fluorescence intensity of individual FFN102 puncta over time. Activity-

dependent release is observed as a loss of fluorescence from the terminals (destaining).

[1]

Simultaneously, measure the background fluorescence. As FFN102 is released from acidic

vesicles into the neutral extracellular space, an increase in background fluorescence is

expected.[1]

Expected Results: Upon stimulation, a decrease in fluorescence intensity within individual

presynaptic terminals will be observed, indicating the release of FFN102.[1] The rate of this

"destaining" can be quantified to study the kinetics of dopamine release. The release is

expected to be blocked by the calcium channel blocker CdCl₂, confirming its dependence on

vesicular exocytosis.[1]

Protocol 3: Pharmacological Control for Specificity
This protocol confirms that FFN102 uptake is mediated by the dopamine transporter (DAT).

Materials:

Acute brain slices

FFN102

DAT inhibitor: Nomifensine (5 µM)[7] or GBR12909 (1 µM).

Standard experimental setup from Protocol 1.

Procedure:

Pre-incubation with Inhibitor: Before adding FFN102, pre-incubate a set of control slices with

a DAT inhibitor (e.g., 5 µM nomifensine) in aCSF for 10-20 minutes.[7]
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Co-incubation: Add 10 µM FFN102 to the aCSF that already contains the DAT inhibitor.

Incubate for the standard 30-45 minutes.

Washing and Imaging: Wash the slices and image as described in Protocol 1.

Comparison: Compare the fluorescence intensity and the number of labeled terminals in the

inhibitor-treated slices with slices labeled with FFN102 alone.

Expected Results: In slices treated with a DAT inhibitor, the uptake of FFN102 into

dopaminergic neurons should be significantly reduced or completely blocked.[7] This result

confirms that FFN102 accumulation in these neurons is dependent on active transport through

DAT, validating its specificity as a probe for the dopaminergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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